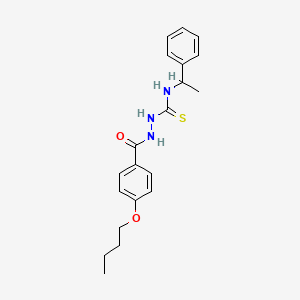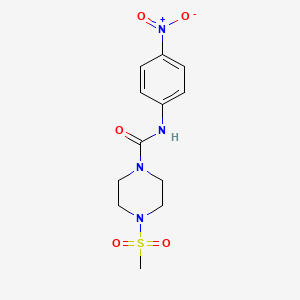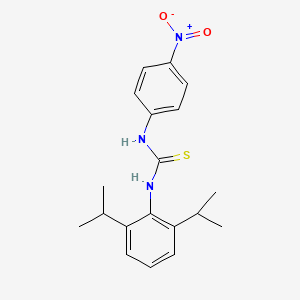
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide
説明
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide, also known as PABA/NO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nitric oxide donors, which are known to exhibit various biological effects.
作用機序
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO exerts its biological effects by releasing nitric oxide (NO) in the body. NO is a potent vasodilator, which helps to relax the smooth muscles of blood vessels and increase blood flow. 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO also activates the cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in regulating various physiological processes such as platelet aggregation, smooth muscle relaxation, and immune response.
Biochemical and Physiological Effects:
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the cGMP pathway. In addition, 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has been shown to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
実験室実験の利点と制限
One of the major advantages of using 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in lab experiments is its ability to release NO in a controlled manner. This allows researchers to study the effects of NO on various biological processes without the risk of toxicity associated with other NO donors. However, one of the limitations of using 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO is its instability in aqueous solutions, which can lead to the formation of unwanted by-products.
将来の方向性
There are several future directions for the use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in scientific research. One of the areas of interest is the potential use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in the treatment of cardiovascular diseases. Another area of interest is the use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in combination with other drugs to enhance their therapeutic efficacy. Additionally, further studies are needed to investigate the potential use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in the treatment of various cancers and infectious diseases.
Conclusion:
In conclusion, 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It exhibits various biological effects and has been extensively studied for its use in various diseases. The controlled release of NO makes it an ideal candidate for various lab experiments, although its instability in aqueous solutions is a limitation. Future research should focus on the potential use of 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO in the treatment of various diseases and in combination with other drugs.
科学的研究の応用
2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(4-butoxybenzoyl)-N-(1-phenylethyl)hydrazinecarbothioamide/NO has also been investigated for its potential use in cardiovascular diseases, such as hypertension and atherosclerosis.
特性
IUPAC Name |
1-[(4-butoxybenzoyl)amino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-3-4-14-25-18-12-10-17(11-13-18)19(24)22-23-20(26)21-15(2)16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3,(H,22,24)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSAEEMGRCQNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Butoxybenzoyl)amino]-3-(1-phenylethyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117593.png)


![ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate](/img/structure/B4117613.png)
![ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate](/img/structure/B4117620.png)
![N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea](/img/structure/B4117628.png)
![N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4117633.png)
![N-(4-nitrophenyl)-2-[(2,4,5-trichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4117645.png)
![N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4117656.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-propylbenzenesulfonamide](/img/structure/B4117662.png)
![methyl 2-({[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4117676.png)
![N-(2-furylmethyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4117685.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(1-methylbutyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4117692.png)
![7-ethyl 3-methyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4117698.png)